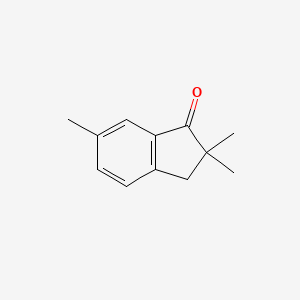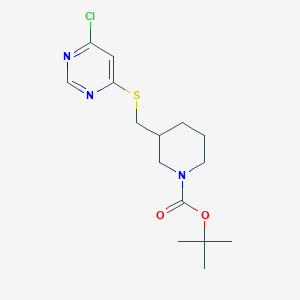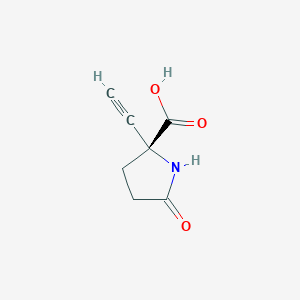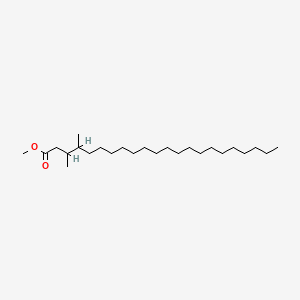
Naphthalene, 1,2,3,4-tetrahydro-1-nonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- is an organic compound with the molecular formula C19H30 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a nonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- typically involves the hydrogenation of naphthalene followed by alkylation. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium or platinum. The resulting tetrahydronaphthalene is then subjected to Friedel-Crafts alkylation using nonyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the nonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further hydrogenated to produce fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Lewis acids like aluminum chloride are used as catalysts for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A similar compound without the nonyl substitution.
Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene.
Naphthalene: The parent compound with an aromatic ring structure.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in non-polar solvents and modifies its reactivity compared to its parent compounds.
Propriétés
Numéro CAS |
33425-49-9 |
|---|---|
Formule moléculaire |
C19H30 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-nonyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H30/c1-2-3-4-5-6-7-8-12-17-14-11-15-18-13-9-10-16-19(17)18/h9-10,13,16-17H,2-8,11-12,14-15H2,1H3 |
Clé InChI |
QMOFHSNOIHJCKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzofuro[3,2-D]isoxazole](/img/structure/B13957223.png)
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)





![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)






